molecular formula C15H12ClF4N3O4S B1412473 Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate CAS No. 1823182-28-0

Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate

Cat. No.: B1412473
CAS No.: 1823182-28-0
M. Wt: 441.8 g/mol
InChI Key: YRKOGPHECVZKJD-UHFFFAOYSA-N
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Description

This compound, also known as ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate, is a fluorinated building block . It has a CAS Number of 246022-36-6 and a molecular weight of 282.65 .


Synthesis Analysis

The synthesis of similar compounds involves various steps, including Pd-catalyzed coupling reactions and hydrolysis . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H10ClF3N2O2 . The InChI code for this compound is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include chlorination and fluorination steps . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 78 - 80 degrees Celsius .

Scientific Research Applications

Synthesis and Transformation

Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot three-component reaction. The efficiency of the reaction was investigated with different conditions, resulting in novel fluorinated heterocyclic compounds, essential for related synthesis processes (Wang et al., 2012).

Practical Synthesis

A practical synthesis process was developed for 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine through hydrogenation and N-alkylation steps. This process is significant for synthesizing complex organic compounds (Vaid et al., 2012).

Pyrrole Derivative Synthesis

Ethyl 2-chloroacetoacetate and its 4-chloro isomer reacted with cyanoacetamide, producing high yields of pyrrole derivatives. This method allows for the creation of a wide range of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).

Synthesis of Fluorine-containing Heterocycles

Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate and related compounds were prepared and underwent various reactions, leading to the formation of multiple heterocyclic derivatives. These compounds are crucial for further chemical studies and applications (Abdel-rahman et al., 2005).

Crystal Structure Analysis

The crystal structure of ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate was studied, revealing the interactions and packing of the molecules. These findings are vital for understanding the physical properties and potential applications of the compound (Choi et al., 2009).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

Trifluoromethylpyridines (TFMPs) and their derivatives have found wide applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidin-4-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF4N3O4S/c1-3-27-10(24)6-28(25,26)14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKOGPHECVZKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 3
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 5
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetate

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